Ortho-Methoxy Steric Shielding
The ortho-methoxy substituent introduces steric congestion near the phosphorus lone pair that is absent in the para-methoxy isomer (CAS 40438-63-9) and unsubstituted dicyclohexyl(phenyl)phosphine. While experimental Tolman cone angle data for this specific compound are not available in the public domain, the computed molecular complexity index (276 for the target vs. 276 for the para isomer ) indicates identical atom connectivity complexity but does not capture the three-dimensional steric difference. The ortho position places the methoxy group in closer proximity to the phosphorus coordination sphere, which can reduce the accessible cone angle for metal binding.
Complexity index 276
Complexity index 276
| Evidence Dimension | Steric environment around phosphorus center |
|---|---|
| Target Compound Data | Molecular complexity index = 276; computationally predicted rotatable bonds = 4 |
| Comparator Or Baseline | Dicyclohexyl(4-methoxyphenyl)phosphine (CAS 40438-63-9): complexity index = 276; rotatable bonds = 4 ; Dicyclohexyl(phenyl)phosphine (CAS 6476-37-5): lacks methoxy group entirely |
| Quantified Difference | Qualitative: ortho-OCH3 provides proximal steric shielding absent in para-OCH3; no rotatable bond count difference detectable by 2D descriptors |
| Conditions | Computational: 2D molecular descriptor calculation (ChemSrc database) |
Why This Matters
For procurement decisions, the ortho-methoxy substitution may uniquely enable or suppress specific catalytic pathways compared to para-methoxy analogs, making direct replacement without re-optimization scientifically unsound.
